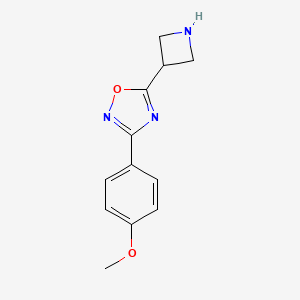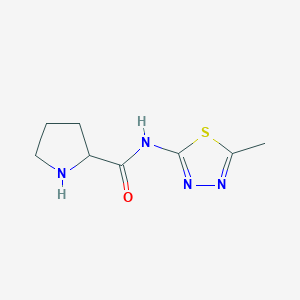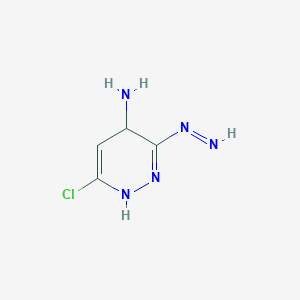
5-fluoro-5H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-5H-pyrimidin-2-one is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of a fluorine atom in the 5-position of the pyrimidine ring significantly alters its chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-5H-pyrimidin-2-one typically involves the fluorination of pyrimidine derivatives. One common method is the direct fluorination of 5H-pyrimidin-2-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-5H-pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.
Scientific Research Applications
5-fluoro-5H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Fluorinated pyrimidines are investigated for their potential use in cancer treatment due to their ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-fluoro-5H-pyrimidin-2-one involves its interaction with various molecular targets. In the context of cancer treatment, it inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. The fluorine atom enhances the compound’s ability to form stable complexes with the enzyme, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A widely used chemotherapeutic agent that also inhibits thymidylate synthase.
5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar biological activities.
5-fluorocytosine: An antifungal agent used in the treatment of fungal infections.
Uniqueness
5-fluoro-5H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom at the 5-position, which imparts distinct chemical and biological properties compared to other fluorinated pyrimidines.
Properties
Molecular Formula |
C4H3FN2O |
|---|---|
Molecular Weight |
114.08 g/mol |
IUPAC Name |
5-fluoro-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-3H |
InChI Key |
SOXBESRDBCKMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=CC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
![4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133344.png)






![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B15133396.png)
![8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B15133398.png)

![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)

